molecular formula C22H18F4N6O B2956773 N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1210723-14-0

N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2956773
CAS No.: 1210723-14-0
M. Wt: 458.421
InChI Key: CUESAXSXSZRITQ-UHFFFAOYSA-N
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Description

N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H18F4N6O and its molecular weight is 458.421. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as N-[2-(4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide, is a derivative of pyrazolo[3,4-d]pyrimidine . It has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, potentially inhibiting its activity . This interaction disrupts the normal function of CDK2, which is essential for cell cycle progression from G1 to S phase. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability .

Result of Action

The compound has demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has also shown potent inhibitory activity against CDK2 . These results suggest that the compound could have potential as a therapeutic agent in the treatment of cancer.

Properties

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N6O/c23-15-7-5-14(6-8-15)11-28-19-17-12-31-32(20(17)30-13-29-19)10-9-27-21(33)16-3-1-2-4-18(16)22(24,25)26/h1-8,12-13H,9-11H2,(H,27,33)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUESAXSXSZRITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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